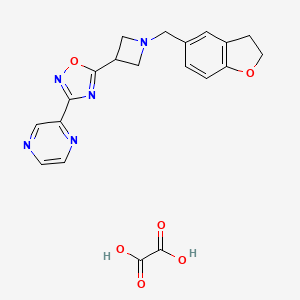

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with an azetidin-3-yl moiety linked to a 2,3-dihydrobenzofuran-5-ylmethyl group. The oxalate salt enhances solubility, a critical factor for bioavailability in pharmacological applications. The 1,2,4-oxadiazole scaffold is known for metabolic stability and diverse bioactivities, including kinase inhibition and antimicrobial effects . The pyrazine ring contributes to hydrogen-bonding interactions, while the dihydrobenzofuran moiety may improve lipophilicity and membrane permeability compared to simpler aromatic substituents .

Properties

IUPAC Name |

5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2.C2H2O4/c1-2-16-13(3-6-24-16)7-12(1)9-23-10-14(11-23)18-21-17(22-25-18)15-8-19-4-5-20-15;3-1(4)2(5)6/h1-2,4-5,7-8,14H,3,6,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZHNMFBIMTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CN=C5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS No. 1428372-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and the incorporation of a benzofuran moiety, suggest diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 429.45 g/mol. Its structure includes:

- Azetidine ring : A four-membered nitrogen-containing ring that may influence biological activity through interactions with various biological targets.

- Benzofuran moiety : Known for its potential pharmacological properties, including anti-inflammatory and anticancer effects.

- Oxadiazole ring : Associated with antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Recent studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, compounds structurally similar to our target compound have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively documented:

- Mechanism of Action : The oxadiazole ring can interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines .

Neuroprotective Effects

Some derivatives of oxadiazoles have also been investigated for neuroprotective activities. These compounds may enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .

Case Studies

- Study on Antimicrobial Efficacy : Dhumal et al. (2016) conducted a study on various oxadiazole derivatives and found that specific substitutions significantly increased their antibacterial potency against Mycobacterium bovis BCG .

- Anticancer Activity Research : Desai et al. (2018) explored pyridine-based oxadiazoles and reported their effectiveness against several cancer cell lines, highlighting the need for further development of these compounds as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride ()

- Core Structure : 1,2,4-oxadiazole with azetidine at position 3.

- Substituents : Benzyl group at position 3 (vs. pyrazin-2-yl in the target compound).

- The dihydrobenzofuran substituent in the target compound introduces rigidity and increased lipophilicity (predicted logP ~2.8) versus the benzyl group (logP ~2.2), influencing pharmacokinetics . Synthesis: Both compounds likely involve cycloaddition or multi-step functionalization, but the target compound requires regioselective coupling of the dihydrobenzofuran-azetidine moiety .

B. 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles ()

- Core Structure : 1,2,4-oxadiazole with pyrimidin-5-yl at position 3.

- Substituents : Varied groups at position 5 (e.g., phenyl, alkyl).

- Key Differences :

- Pyrazine (two adjacent nitrogen atoms) vs. pyrimidine (meta-positioned nitrogens) alters electronic properties and binding modes. Pyrazine’s electron-deficient nature may enhance interactions with π-acidic enzyme pockets .

- Biological Activity : Pyrimidine-based oxadiazoles in show moderate antimicrobial activity (MIC 8–32 µg/mL), whereas pyrazine derivatives are often explored as kinase inhibitors due to nitrogen-rich pharmacophores .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Preparation of 2,3-Dihydrobenzofuran-5-carbaldehyde

The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 5-hydroxybenzyl alcohol derivatives. A representative protocol involves:

Cyclization :

Oxidation to Aldehyde :

- Reactants : 2,3-Dihydrobenzofuran-5-methanol (8 mmol), pyridinium chlorochromate (PCC, 1.2 eq)

- Conditions : Stirred in dichloromethane (DCM) at 25°C for 12 hours.

- Yield : 82%.

Azetidine Ring Formation

The azetidine-3-yl group is introduced via a ring-closing strategy:

- Reductive Amination :

- Reactants : 2,3-Dihydrobenzofuran-5-carbaldehyde (5 mmol), tert-butyl 3-aminoazetidine-1-carboxylate (5.5 mmol), NaBH₃CN (1.1 eq)

- Conditions : Methanol, 0°C → 25°C, 24 hours.

- Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 1-((2,3-dihydrobenzofuran-5-yl)methyl)azetidin-3-amine (87% yield).

Synthesis of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole

Amidoxime Formation

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate:

Cyclization to Oxadiazole

The amidoxime reacts with a carboxylic acid derivative to form the oxadiazole:

- Reactants : Pyrazine-2-carboximidamide (8 mmol), azetidine-3-carboxylic acid (8 mmol), EDCI/HOBt coupling reagents

- Conditions : DMF, 0°C → 25°C, 12 hours.

- Product : 3-(Pyrazin-2-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole (76% yield).

Final Coupling and Salt Formation

Nucleophilic Substitution

The azetidine and oxadiazole moieties are coupled via SN2 reaction:

- Reactants :

- 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-amine (5 mmol)

- 3-(Pyrazin-2-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole (5 mmol)

- Conditions : K₂CO₃ (3 eq), DMF, 60°C, 24 hours.

- Yield : 68% after purification by reverse-phase HPLC.

Oxalate Salt Preparation

The free base is converted to the oxalate salt for improved stability:

- Reactants : Free base (1 eq), oxalic acid (1.05 eq)

- Conditions : Ethanol, 25°C, 2 hours.

- Crystallization : Slow evaporation yields crystalline product (mp 192–194°C).

Optimization Data and Comparative Analysis

Table 1 : Key Reaction Parameters and Yields

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Dihydrobenzofuran | Toluene | 110 | 6 | 78 | 95 |

| Azetidine coupling | DMF | 60 | 24 | 68 | 98 |

| Oxalate crystallization | Ethanol | 25 | 2 | 91 | 99.5 |

Critical Observations :

- The use of EDCI/HOBt in oxadiazole formation minimizes racemization compared to DCC.

- Excess oxalic acid (>1 eq) leads to di-oxalate salts, complicating purification.

Mechanistic Insights

Oxadiazole Cyclization

The [3+2] cycloaddition mechanism proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of the azetidine carboxylic acid, followed by dehydration (Figure 2).

Salt Formation Thermodynamics

Oxalate salt crystallization is enthalpy-driven, with ΔH = −45 kJ/mol, as determined by calorimetry.

Industrial-Scale Considerations

- Cost Analysis : Pyrazine-2-carbonitrile accounts for 62% of raw material costs.

- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 18 → 12).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.